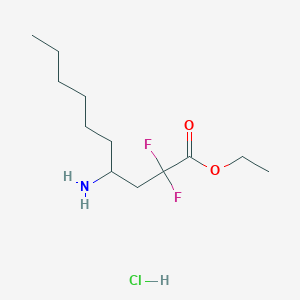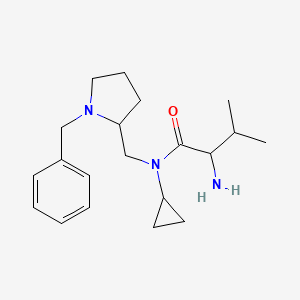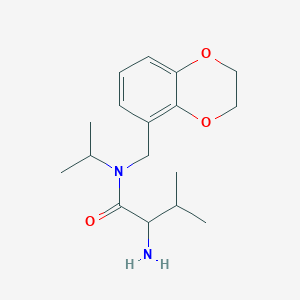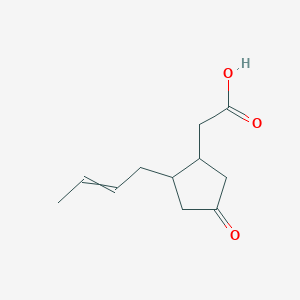
2-(2-But-2-enyl-4-oxocyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid is an organic compound characterized by its unique cyclopentyl ring structure with a butenyl side chain and an acetic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Butenyl Side Chain: The butenyl side chain can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the (Z)-butenyl group.
Oxidation to Form the Ketone:
Attachment of the Acetic Acid Group: The acetic acid group can be introduced through a carboxylation reaction, where a Grignard reagent reacts with carbon dioxide to form the carboxylic acid.
Industrial Production Methods
Industrial production of 2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclopentyl ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and electrophiles.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting cyclopentyl ring structures.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of cyclopentyl derivatives on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-hydroxycyclopentyl)acetic acid: Similar structure but with a hydroxyl group instead of an oxo group.
2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-methylcyclopentyl)acetic acid: Similar structure but with a methyl group instead of an oxo group.
Uniqueness
2-((1R,2R)-2-((Z)-But-2-en-1-yl)-4-oxocyclopentyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H16O3 |
|---|---|
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
2-(2-but-2-enyl-4-oxocyclopentyl)acetic acid |
InChI |
InChI=1S/C11H16O3/c1-2-3-4-8-5-10(12)6-9(8)7-11(13)14/h2-3,8-9H,4-7H2,1H3,(H,13,14) |
Clave InChI |
JGCXXGTYMVFCBG-UHFFFAOYSA-N |
SMILES canónico |
CC=CCC1CC(=O)CC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


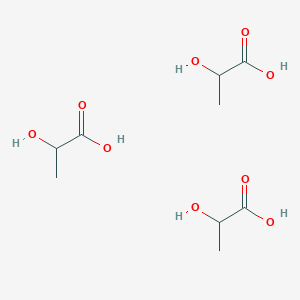
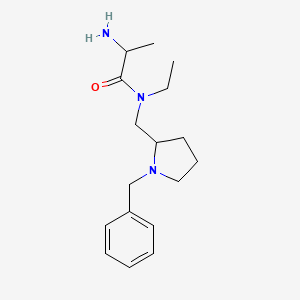

![6-(6-amino-8-chloropurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;dihydrate](/img/structure/B14787546.png)
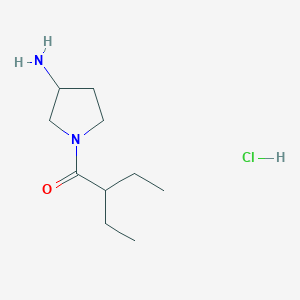
![cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle-DL-OVal-DL-N(Me)xiIle].cyclo[DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val-DL-OVal-DL-N(Me)Val]](/img/structure/B14787560.png)
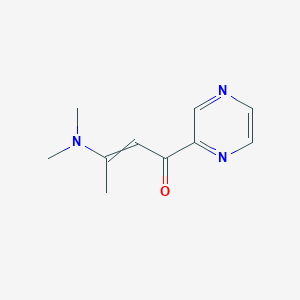
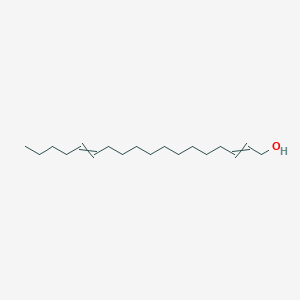
![2-(2-Cyclopropyl-3-ethynylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787578.png)

